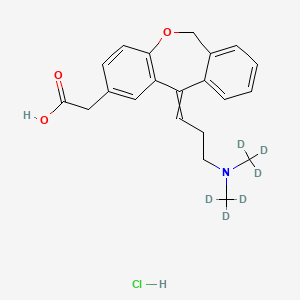
3-Chloro-6-methoxyquinoline
説明
3-Chloro-6-methoxyquinoline is a type of quinoline, a class of compounds that are mainly used as solvents. They are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
The synthesis of this compound involves a microwave-assisted synthesis method. The physicochemical structural analysis of the synthesized compound utilizes 1H-NMR, 13C-NMR, and FT-IR spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. The ground and excited state dipole moments were experimentally determined using the solvatochromic shift method . The detailed bond length, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments, and HOMO–LUMO energy gap were estimated through ab initio computations .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are similar to this compound, has been extensively studied. The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been covered .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various methods. The photophysical properties were examined through absorption and fluorescence spectroscopy . The compound is also analyzed for its melting point .科学的研究の応用
Chemosensory Applications
3-Chloro-6-methoxyquinoline and its derivatives have been studied for their potential use as chemosensors. One derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, shows promise in detecting Cd²⁺ ions selectively over other metal ions. This sensitivity to Cd²⁺ makes it potentially useful for monitoring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Applications
Studies have found that certain this compound derivatives exhibit antimicrobial properties. For instance, (2-chloro-6-methoxyquinolin-3-yl)methyl 2,4-dichlorobenzoate demonstrated significant activity against various bacterial and fungal species, including B. subtilis, S. aureus, E. coli, K. pneumonia, C. albicans, and A. niger. This suggests potential applications in the development of new antimicrobial agents (Tabassum et al., 2014).
Applications in Synthesis of Novel Compounds
The derivatives of this compound have been utilized in synthesizing various novel compounds. For example, reactions involving thiazolidinone derivatives derived from this compound derivatives have shown antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Rana et al., 2008).
Luminescence Properties
Cyano functionalized 6-methoxyquinolin-2-ones, synthesized from derivatives like 4-chloro-6-methoxyquinolin-2-ones, have been studied for their fluorescence properties. These substances exhibit emissions up to 550 nm, suggesting their potential use in fluorescence-based applications (Enoua et al., 2009).
Applications in Metabolism Studies
Derivatives of this compound, like primaquine, have been subjected to metabolic studies using microorganisms. The metabolic derivatives of these compounds have been analyzed, contributing valuable insights to pharmaceutical metabolism research (Clark et al., 1981).
Applications in Antitumor Agents
Some this compound derivatives have been explored for their potential as antitumor agents. For example, certain derivatives exhibited significant inhibitory activity against various tumor cell lines, indicating their potential in cancer treatment research (Chou et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 6-Methoxyquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
将来の方向性
Future research directions could include the development of microwave irradiation synthesis methods for quinoline and its derivatives that are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent-free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
特性
IUPAC Name |
3-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDUPWUYJWYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60840520 | |
| Record name | 3-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861553-63-1 | |
| Record name | 3-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



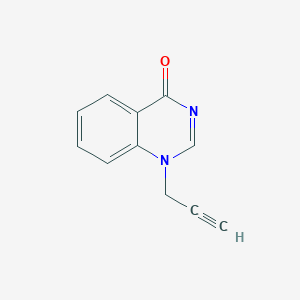

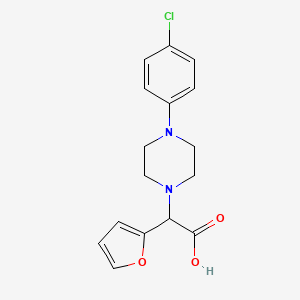
![Benzyl 3-hydroxy-4-{4-[(3-methoxy-2-methylpropoxy)methyl]phenyl}-5-[(triphenylmethoxy)methyl]piperidine-1-carboxylate](/img/structure/B1515187.png)

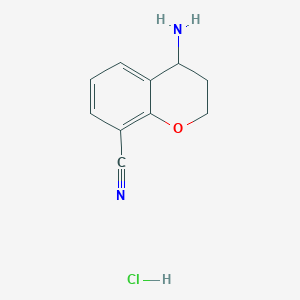
![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)

![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)
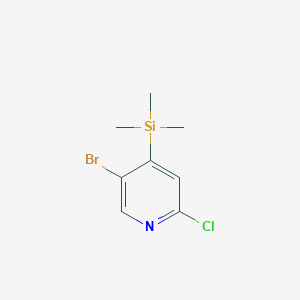
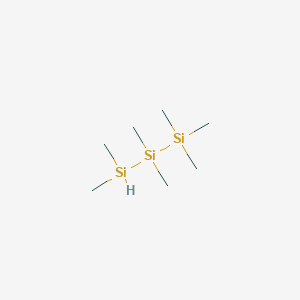
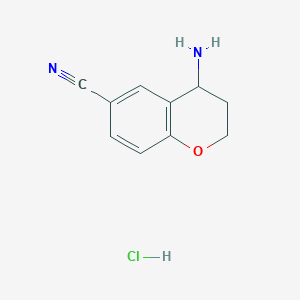
![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)
